molecular formula C12H22N2O B030055 N-Nitrosodicyclohexylamine CAS No. 947-92-2

N-Nitrosodicyclohexylamine

Cat. No. B030055
CAS RN: 947-92-2
M. Wt: 210.32 g/mol
InChI Key: CYMNKXLBEMEABS-UHFFFAOYSA-N
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Description

N-Nitrosodicyclohexylamine is a type of N-nitroso compound. N-Nitrosamines are a family of potent carcinogens, and their formation and mutagenic activities have been a subject of extensive study. N-Nitrosamines can be synthesized and are known to form in various environmental and biological contexts, often through reactions involving amines and nitrosating agents (Pignatelli et al., 1987).

Synthesis Analysis

N-Nitrosodicyclohexylamine, like other N-nitrosamines, can be synthesized through nitrosation reactions involving secondary amines and nitrosating agents. The synthesis and structural characterization of N-nitrosamines involve spectroscopic methods and elemental analyses. These compounds can also undergo reactions like denitrosation, providing insights into their chemical behavior (Pignatelli et al., 1987).

Molecular Structure Analysis

The molecular structure of N-nitrosamines, including N-Nitrosodicyclohexylamine, is critical for understanding their chemical and biological activities. These structures are typically established through physico-chemical and spectroscopic data. The presence of the N-nitroso functional group is key to their chemical properties and biological activities (Pignatelli et al., 1987).

Chemical Reactions and Properties

N-nitrosamines, including N-Nitrosodicyclohexylamine, can undergo various chemical reactions, such as denitrosation. They may act as mutagens, interacting with biological macromolecules. The reactivity of these compounds is often attributed to their nitroso functional groups (Pignatelli et al., 1987).

Physical Properties Analysis

The physical properties of N-nitrosamines, including their solubility, melting points, and stability, are important for understanding their behavior in different environments. These properties are influenced by their molecular structure and can be determined through various physicochemical methods.

Chemical Properties Analysis

N-Nitrosamines are characterized by their nitroso functional groups, which are crucial for their chemical behavior. These groups confer reactivity towards other molecules and are responsible for the mutagenic and carcinogenic properties of these compounds. The chemical properties of N-nitrosamines are often studied in the context of environmental and biological systems to understand their formation, degradation, and interaction with other compounds (Pignatelli et al., 1987).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Toxicology .

Summary of the Application

N-Nitrosodicyclohexylamine (N-NO-DCHA) is used in genotoxicity research. It is formed by nitrosation from dicyclohexylamine during the application of chemical formulations used as anti-corrosion agents .

Methods of Application or Experimental Procedures

The genotoxic potential of N-NO-DCHA was investigated in V79 Chinese hamster cells using the single cell gel assay and the sister chromatid exchange (SCE) test . The cytotoxicity was determined using the neutral red assay .

Results or Outcomes

A significantly elevated and dose-dependent induction of DNA lesions was detected in a concentration range from 5 µM to 100 µM . A significant induction of SCE was found at a minimum concentration of 5 µM N-NO-DCHA .

Analytical Method Development

Specific Scientific Field

This application falls under the field of Pharmaceutical Analysis .

Summary of the Application

N-Nitrosodicyclohexylamine can be used for the analytical method development, validation, and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Nitrosamines .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Formation of N-Nitroso Compounds

Specific Scientific Field

This application falls under the field of Chemical Mutagenesis .

Summary of the Application

N-Nitrosodicyclohexylamine is involved in the formation of N-Nitroso compounds. These compounds were first made more than 100 years ago by the simplest means, reaction of secondary amines with nitrous acid .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Water Analysis

Specific Scientific Field

This application falls under the field of Environmental Chemistry .

Summary of the Application

A method based on stir bar sorptive extraction coupled with high-performance liquid chromatography was applied to simultaneously extract and determine three semipolar nitrosamines including N-nitrosodibutylamine, N-nitrosodiphenylamine, and N-nitrosodicyclohexylamine .

Methods of Application or Experimental Procedures

The effective parameters on the extraction efficiency including desorption solvent and time, ionic strength of sample, extraction time, and sample volume were systematically investigated . The optimized extraction procedure was carried out by stir bars coated with polydimethylsiloxane .

Results or Outcomes

The linear dynamic range was obtained in the range of 0.95-1000 ng/mL (r = 0.9995), 0.26-1000 ng/mL (r = 0.9988) and both 0.32-100 ng/mL (r = 0.9999) and 100-1000 ng/mL (r = 0.9998) with limits of detection of 0.28, 0.08, and 0.09 ng/mL for N-nitrosodibutylamine, N-nitrosodiphenylamine, and N-nitrosodicyclohexylamine, respectively . The average recoveries were obtained >81%, and the reproducibility of the proposed method presented as intra- and interday precision were also found with a relative standard deviation <6% .

Formation of N-Nitroso Compounds

Specific Scientific Field

This application falls under the field of Chemical Mutagenesis .

Summary of the Application

N-Nitrosodicyclohexylamine is involved in the formation of N-Nitroso compounds. These compounds were first made more than 100 years ago by the simplest means, reaction of secondary amines with nitrous acid .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Water Analysis

Specific Scientific Field

This application falls under the field of Environmental Chemistry .

Summary of the Application

A method based on stir bar sorptive extraction coupled with high-performance liquid chromatography was applied to simultaneously extract and determine three semipolar nitrosamines including N-nitrosodibutylamine, N-nitrosodiphenylamine, and N-nitrosodicyclohexylamine .

Methods of Application or Experimental Procedures

The effective parameters on the extraction efficiency including desorption solvent and time, ionic strength of sample, extraction time, and sample volume were systematically investigated . The optimized extraction procedure was carried out by stir bars coated with polydimethylsiloxane .

Results or Outcomes

The linear dynamic range was obtained in the range of 0.95-1000 ng/mL (r = 0.9995), 0.26-1000 ng/mL (r = 0.9988) and both 0.32-100 ng/mL (r = 0.9999) and 100-1000 ng/mL (r = 0.9998) with limits of detection of 0.28, 0.08, and 0.09 ng/mL for N-nitrosodibutylamine, N-nitrosodiphenylamine, and N-nitrosodicyclohexylamine, respectively . The average recoveries were obtained >81%, and the reproducibility of the proposed method presented as intra- and interday precision were also found with a relative standard deviation <6% .

Safety And Hazards

N-Nitrosodicyclohexylamine is a carcinogenic agent . It has low toxicity by ingestion . When heated to decomposition, it emits toxic vapors of NOx . No adverse effects due to skin contact are expected. Direct contact with eyes may cause temporary irritation .

Future Directions

While N-Nitrosodicyclohexylamine has been identified as a novel anti-androgenic compound, more research is needed to fully understand its potential applications and effects .

properties

IUPAC Name

N,N-dicyclohexylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMNKXLBEMEABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073128
Record name N-Nitrosodicyclohexylamine
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Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Nitrosodicyclohexylamine
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Product Name

N-Nitrosodicyclohexylamine

CAS RN

947-92-2
Record name N-Nitrosodicyclohexylamine
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Record name N-Nitrosodicyclohexylamine
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Record name N-Nitrosodicyclohexylamine
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Record name N-Nitrosodicyclohexylamine
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Synthesis routes and methods

Procedure details

A solution of 20.7 g of sodium nitrite in 60 ml of water is slowly added dropwise at RT to a mixture of 36.2 g of dicylohexylamine, 18 ml of conc. HCl and 300 ml of water. After this, the mixture is heated to 95° C. for 7 h. The nitro compound is extracted by shaking with ether. After drying over Na2SO4 and evaporating the ether, an oily residue remains which immediately crystallises.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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